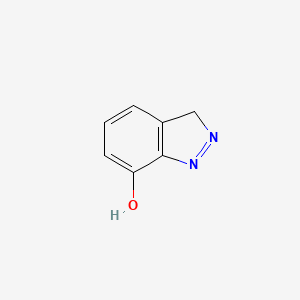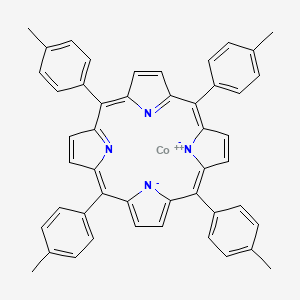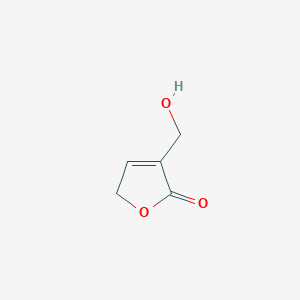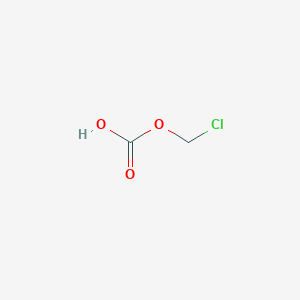
3H-Indazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indazol-7-ol es un compuesto heterocíclico que pertenece a la familia de las indazoles. Las indazoles son estructuras bicíclicas que consisten en un anillo de pirazol fusionado con un anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3H-Indazol-7-ol se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de 2-azidobenzaldehídos con aminas en condiciones sin catalizador y sin disolvente . Otro método incluye el uso de reacciones catalizadas por metales de transición, como la ciclización catalizada por cobre de o-haloaril-N-tosilhidrazonas .
Métodos de producción industrial: La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 3H-Indazol-7-ol sufre diversas reacciones químicas, incluyendo:
Oxidación: Conversión a los óxidos correspondientes utilizando agentes oxidantes.
Reducción: Reducción a aminas u otros derivados utilizando agentes reductores.
Sustitución: Reacciones de sustitución electrofílica y nucleofílica en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Halogenación utilizando halógenos o agentes halogenantes, nitración utilizando ácido nítrico y sulfonación utilizando ácido sulfúrico.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varias indazoles sustituidas, que se pueden funcionalizar aún más para aplicaciones específicas .
Aplicaciones Científicas De Investigación
3H-Indazol-7-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas y su papel en diversas vías biológicas.
Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3H-Indazol-7-ol implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de procesos biológicos como la proliferación celular, la inflamación y el crecimiento microbiano. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y la estructura del compuesto .
Compuestos similares:
1H-Indazol: Más estable termodinámicamente y comúnmente estudiado por sus actividades biológicas.
2H-Indazol: Otro tautómero con propiedades químicas distintas.
Derivados de indazol: Varias indazoles sustituidas con diferentes grupos funcionales y actividades biológicas.
Singularidad: this compound es único debido a su forma tautómera específica y la presencia de un grupo hidroxilo en la posición 7, lo que puede influir en su reactividad química y actividad biológica. Esto lo convierte en un compuesto valioso para explorar nuevas aplicaciones terapéuticas y comprender las relaciones estructura-actividad de los derivados de indazol .
Comparación Con Compuestos Similares
1H-Indazole: More thermodynamically stable and commonly studied for its biological activities.
2H-Indazole: Another tautomer with distinct chemical properties.
Indazole Derivatives: Various substituted indazoles with different functional groups and biological activities.
Uniqueness: 3H-Indazol-7-ol is unique due to its specific tautomeric form and the presence of a hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indazole derivatives .
Propiedades
Número CAS |
857775-49-6 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
3H-indazol-7-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-3,10H,4H2 |
Clave InChI |
ZAJVPYQEOLJNIH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)



![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)


